VRX0466617

Kinase selectivity DNA damage checkpoint Chk1 off-target

VRX0466617 is a superior isothiazole carboxamidine-based Chk2 inhibitor offering >71-fold selectivity over Chk1, ensuring unambiguous phenotype attribution. Ideal for orthogonal chemotype validation and Hdmx degradation assays. Compare high-purity stock now.

Molecular Formula C19H20BrN5O2S
Molecular Weight 462.4 g/mol
Cat. No. B1684048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVRX0466617
SynonymsVRX-0466617, VRX 0466617, VRX0466617
Molecular FormulaC19H20BrN5O2S
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC(CO)N=C(C1=C(SNC1=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)Br)N
InChIInChI=1S/C19H20BrN5O2S/c1-11(10-26)22-17(21)16-18(27)25-28-19(16)24-15-8-6-14(7-9-15)23-13-4-2-12(20)3-5-13/h2-9,11,23-24,26H,10H2,1H3,(H2,21,22)(H,25,27)
InChIKeyYFQDMCVTQPZMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VRX0466617: A Selective Chk2 Inhibitor Chemical Probe for DNA Damage Response Research


VRX0466617 is a selective, ATP-competitive small-molecule inhibitor of the checkpoint kinase Chk2 (CHEK2), a central effector in the ATM-dependent DNA damage response pathway [1]. Characterized as an isothiazole carboxamidine derivative , the compound exhibits an IC50 of 120 nM and a Ki of 11 nM against recombinant Chk2 in biochemical assays [1]. Unlike dual Chk1/Chk2 inhibitors, VRX0466617 demonstrates pronounced selectivity for Chk2 over the functionally related Chk1 kinase (IC50 >10 μM) [2]. The compound has been extensively validated in both in vitro and cellular contexts as a biological probe for interrogating Chk2-dependent signaling pathways [1].

Why Chk2 Inhibitors Are Not Interchangeable: The Critical Importance of Selectivity and Phenotypic Profiling for VRX0466617


Chk2 inhibitors cannot be treated as a generic, interchangeable class due to profound differences in kinase selectivity profiles, which directly dictate divergent and sometimes contradictory functional outcomes in cellular assays [1]. The DNA damage response network involves highly homologous kinases (Chk1, Chk2, ATM, ATR) with overlapping substrate specificities; cross-inhibition by less selective compounds can confound experimental interpretation and produce off-target cellular effects [2]. Furthermore, Chk2 inhibition paradoxically exerts radioprotective rather than radiosensitizing effects in many contexts, a phenotype that is not uniformly preserved across all Chk2 inhibitors and is highly dependent on the specific molecular scaffold [1]. The selection of a Chk2 inhibitor must therefore be guided by quantitative, head-to-head comparative data on target engagement, kinome-wide selectivity, and functional cellular pharmacology rather than potency metrics alone.

VRX0466617 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Informed Procurement


Chk2 Selectivity Over Chk1: VRX0466617 vs. CCT241533 vs. BML-277

VRX0466617 demonstrates superior selectivity for Chk2 over the functionally related checkpoint kinase Chk1 compared to other widely used Chk2 inhibitors [1]. While CCT241533 exhibits only 63-fold selectivity (Chk2 IC50 3 nM vs. Chk1 IC50 190 nM) and BML-277 shows approximately 667-fold selectivity (Chk2 IC50 15 nM vs. Chk1 IC50 >10 μM), VRX0466617 achieves >71-fold selectivity with a Chk1 IC50 exceeding 10 μM against a Chk2 IC50 of 140 nM [1]. At 10 μM VRX0466617, no detectable inhibition of ATM, ATR, or Chk1 downstream substrates (Smc1, p53, Chk1 phosphorylation) was observed, confirming functional kinase selectivity in cellular contexts [2].

Kinase selectivity DNA damage checkpoint Chk1 off-target

Functional In Vivo Target Engagement: Hdmx Degradation Rescue by VRX0466617

VRX0466617 demonstrates functional, pathway-specific target engagement in cellular models that has been directly quantified and validated [1]. Unlike many Chk2 inhibitors for which only biochemical IC50 values are available without corresponding cellular pathway readouts, VRX0466617 was shown to prevent ionizing radiation (IR)-induced, Chk2-dependent degradation of Hdmx (a negative regulator of p53), a phenotype that serves as a direct pharmacodynamic biomarker of Chk2 inhibition in living cells [1]. The compound achieved this rescue at concentrations of 5-10 μM, which align with its cellular activity range . This level of pathway-specific validation is not reported for comparators such as BML-277 or CCT241533 in the same mechanistic depth [2].

Target engagement Hdmx degradation in vivo Chk2 inhibition

Chemotherapy Interaction Profile: VRX0466617 Does Not Antagonize Standard-of-Care Agents

VRX0466617 exhibits a distinct chemotherapy interaction profile that differentiates it from other Chk2 inhibitors [1]. In short-term cytotoxicity assays, VRX0466617 (at 5-10 μM) did not affect the cytotoxicity of doxorubicin, Taxol (paclitaxel), or cisplatin in MCF7 and BJ-hTERT cells [1]. This contrasts with PV1019, which was reported to potentiate the antiproliferative effect of topoisomerase I inhibitors and radiation [2], and with CCT241533, which does not potentiate genotoxic agents but does enhance PARP inhibitor cytotoxicity [2]. The absence of antagonism with standard chemotherapeutic agents makes VRX0466617 a cleaner tool for studying Chk2 biology without confounding combination effects [1].

Drug combination Cytotoxicity Chemosensitization

Chemotype Differentiation: Isothiazole Carboxamidine Scaffold Offers Structural Orthogonality

VRX0466617 belongs to the isothiazole carboxamidine chemotype, which is structurally distinct from other major Chk2 inhibitor scaffolds including the guanylhydrazones (PV1019, NSC109555), 2-(quinazolin-2-yl)phenols (CCT241533), and indoloazepine derivatives (hymenialdisine) [1]. The use of chemically orthogonal probes is a fundamental best practice in chemical biology for confirming that observed biological effects are target-driven rather than scaffold-specific artifacts [2]. No head-to-head comparison exists for scaffold-specific off-target liabilities, but the availability of VRX0466617 as a structurally distinct tool enables rigorous target validation through independent chemotype confirmation.

Chemical probe Scaffold orthogonality Target validation

Cell Cycle Effects: VRX0466617 Induces Multinucleation Without Altering Phase Distribution

VRX0466617 exhibits a distinctive cellular phenotype that can serve as a morphological biomarker of Chk2 inhibition [1]. Treatment with VRX0466617 did not alter the overall cell cycle phase distribution (G1, S, G2/M proportions) but caused a measurable increase in multinucleated cells [1]. This phenotype—failed cytokinesis leading to multinucleation without cell cycle arrest—contrasts with Chk1 inhibitors, which typically induce S-phase arrest or premature mitotic entry [2]. While other Chk2 inhibitors such as BML-277 have been shown to protect T-cells from IR-induced apoptosis [3], the specific multinucleation phenotype has been explicitly characterized and quantified for VRX0466617 [1].

Cell cycle Multinucleation Phenotypic profiling

VRX0466617: Optimal Research Applications Based on Validated Quantitative Evidence


Deconvolving Chk2-Specific from Chk1-Mediated DNA Damage Responses

VRX0466617 is the preferred tool for studies requiring unambiguous attribution of phenotypes to Chk2 rather than Chk1. Its >71-fold selectivity window over Chk1 (IC50 >10 μM), as documented in comparative inhibitor profiling tables, provides a substantially cleaner selectivity margin than CCT241533 (only 63-fold) [1]. At working concentrations of 5-10 μM, VRX0466617 shows no detectable cross-inhibition of ATM, ATR, or Chk1 substrates (Smc1, p53, Chk1 phosphorylation) [2], enabling researchers to isolate Chk2-dependent signaling events without confounding Chk1-mediated checkpoint effects. This is critical for studies investigating the divergent roles of Chk2 (primarily pro-apoptotic and radioprotective) versus Chk1 (essential for S-phase and G2/M checkpoint maintenance).

Validating Chk2 Target Engagement via Hdmx Degradation Rescue Assays

VRX0466617 is uniquely suited for experiments that require a robust, quantifiable cellular pharmacodynamic biomarker of Chk2 inhibition. The compound has been explicitly shown to prevent IR-induced, Chk2-dependent degradation of Hdmx—a direct readout of functional Chk2 inhibition in living cells [1]. This assay provides a more rigorous validation of cellular target engagement than biochemical IC50 values alone. Researchers can implement Hdmx immunoblotting following IR treatment in the presence or absence of VRX0466617 (5-10 μM) to confirm compound activity in their specific cell line of interest, establishing a direct causal link between Chk2 inhibition and downstream biological effects [1].

Chemical Biology Studies Requiring Scaffold Orthogonality for Target Validation

VRX0466617 serves as an essential orthogonal chemotype for chemical biology studies aiming to validate Chk2 as a target. The isothiazole carboxamidine scaffold is structurally distinct from guanylhydrazones (PV1019, NSC109555), 2-(quinazolin-2-yl)phenols (CCT241533), and indoloazepines (hymenialdisine) [1]. Best practices in chemical probe usage dictate that target validation studies should employ at least two structurally unrelated inhibitors to control for scaffold-specific off-target effects [2]. Researchers using BML-277 or CCT241533 as their primary Chk2 inhibitor should procure VRX0466617 to perform orthogonal confirmation experiments, thereby strengthening the evidence that observed phenotypes are genuinely Chk2-dependent.

Investigating Chk2-Mediated Radioprotection Without Chemotherapy Antagonism

VRX0466617 is the appropriate choice for studies examining Chk2-dependent radioprotective effects in the context of combination treatments. The compound has been documented to attenuate IR-induced apoptosis (a Chk2-mediated radioprotective phenotype) while showing no effect on the cytotoxicity of doxorubicin, Taxol, or cisplatin in short-term assays [1][2]. This neutral interaction profile contrasts with PV1019, which potentiates topoisomerase I inhibitors, and CCT241533, which enhances PARP inhibitor cytotoxicity [2]. For researchers planning to combine Chk2 inhibition with standard-of-care chemotherapeutics or investigating the Chk2-PARP inhibitor synthetic lethality axis, VRX0466617 offers a cleaner baseline for interpreting combination effects without the confounding potentiation observed with other Chk2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VRX0466617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.